molecular formula C24H26N2O3 B2631882 1-Benzhydryl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea CAS No. 1797900-17-4

1-Benzhydryl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea

Cat. No.: B2631882
CAS No.: 1797900-17-4
M. Wt: 390.483
InChI Key: AISAZUHUKDVDPK-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a benzhydryl group, a methoxyphenyl group, and an ethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea typically involves the reaction of benzhydrylamine with an appropriate isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Benzhydrylamine} + \text{Isocyanate Derivative} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents may also be optimized to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride for methoxy group substitution.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 1-Benzhydryl-3-(3-methoxyphenoxy)azetidine
  • 1-Benzhydryl-3-(4-methoxyphenoxy)azetidine
  • 1-Benzhydryl-3-(3-fluorophenoxy)azetidine

Uniqueness: 1-Benzhydryl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both benzhydryl and methoxyphenyl groups contributes to its versatility and potential for diverse applications.

Properties

IUPAC Name

1-benzhydryl-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-28-21-15-9-14-20(16-21)22(29-2)17-25-24(27)26-23(18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-16,22-23H,17H2,1-2H3,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISAZUHUKDVDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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